Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Overview
Description
Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-: is a chemical compound with the molecular formula C23H24O2Si . It is a derivative of benzaldehyde, where the aldehyde group is substituted with a silyl ether group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzaldehyde is alcohols . The compound, also known as tert-Butyldiphenylsilyl (TBDPS), is a protecting group for alcohols . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .
Mode of Action
The compound interacts with its targets (alcohols) by forming silyl ethers . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .
Biochemical Pathways
The compound affects the biochemical pathways involving alcohols. It allows the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . Protection of equatorial hydroxyl groups can be achieved over axial hydroxyl groups by the use of a cationic silyl species generated by tert-butyldiphenylsilyl chloride and a halogen abstractor, silver nitrate .
Pharmacokinetics
The compound is known to be stable under various conditions . It is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .
Result of Action
The result of the compound’s action is the formation of silyl ethers . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .
Action Environment
The action of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzaldehyde is influenced by the environmental conditions. The compound is known for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- typically involves the protection of the hydroxyl group of benzyl alcohol using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, and yields the silyl-protected benzyl alcohol. This intermediate can then be oxidized to the corresponding benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is utilized in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and silyl ethers.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific biochemical pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the silyl ether group.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the silyl ether.
4-Methoxybenzaldehyde: Contains a methoxy group instead of the silyl ether.
Uniqueness
Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is unique due to the presence of the silyl ether group, which provides steric protection and alters the compound’s reactivity. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions that are not possible with simpler benzaldehyde derivatives.
Properties
IUPAC Name |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-18H,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDGMIARADBGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464937 | |
Record name | Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196880-47-4 | |
Record name | Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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